

Application Notes: The Use of CHIR99021 in Organoid Culture Systems

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Compound of Interest

Compound Name: BR351

Cat. No.: B11930422

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Introduction

Organoid culture systems have emerged as powerful tools in biomedical research, offering a physiologically relevant in vitro model for studying organ development, disease modeling, and drug screening.[1][2][3][4][5][6] The successful establishment and maintenance of many organoid types, particularly those derived from epithelial tissues such as the intestine, colon, and liver, are critically dependent on the precise modulation of key signaling pathways that regulate stem cell self-renewal and differentiation.[7][8][9] One of the most crucial of these is the Wnt/ β -catenin signaling pathway.[7][8] CHIR99021 is a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3), which functions as a strong activator of the canonical Wnt/ β -catenin signaling pathway.[10] Its application has been instrumental in the development of robust protocols for the culture of a wide variety of organoids.[7][10]

Mechanism of Action

In the absence of Wnt ligands, a destruction complex composed of Axin, APC, and GSK-3 phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of Wnt ligands to their receptors (Frizzled and LRP5/6) leads to the inactivation of the destruction complex, allowing β -catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β -catenin acts as a co-activator for TCF/LEF transcription factors, promoting the expression of Wnt target genes that are essential for stem cell maintenance and proliferation.[7][8]

CHIR99021 mimics the effect of Wnt signaling by directly inhibiting GSK-3 α and GSK-3 β . This inhibition prevents the phosphorylation and degradation of β -catenin, leading to its stabilization, nuclear accumulation, and the subsequent activation of Wnt target gene expression, even in the absence of Wnt ligands. This robust activation of the Wnt pathway is fundamental for maintaining the stem cell population within the organoids and promoting their growth and expansion in culture.[\[10\]](#)

Applications in Organoid Culture

CHIR99021 is a key component in the culture medium of numerous organoid types, including but not limited to:

- **Intestinal Organoids:** Essential for the establishment and long-term maintenance of both murine and human intestinal organoids from adult stem cells and pluripotent stem cells.[\[7\]](#) [\[11\]](#)[\[12\]](#) It promotes the proliferation of Lgr5+ intestinal stem cells, which are the driving force behind the self-renewal and differentiation of the intestinal epithelium in vitro.[\[2\]](#)[\[12\]](#)
- **Colonic Organoids:** Similar to intestinal organoids, CHIR99021 is critical for the culture of human colonic organoids, where it helps maintain the crypt-base stem cell population.[\[7\]](#)
- **Liver Organoids:** Used in protocols for the generation of liver organoids from both adult stem cells and pluripotent stem cells.[\[6\]](#) It plays a role in the expansion of liver progenitor cells.
- **Pancreatic Organoids:** Utilized in some protocols for the culture of pancreatic organoids to support the proliferation of progenitor cells.[\[3\]](#)
- **Bladder Cancer Organoids:** Studies have shown that CHIR99021 can enhance the proliferation of primary human bladder cancer cells in organoid culture.[\[10\]](#)

Quantitative Data Summary

The following tables summarize the typical effects of CHIR99021 on organoid culture based on common findings in the literature.

Table 1: Effect of CHIR99021 on Intestinal Organoid Formation Efficiency

CHIR99021 Concentration	Organoid Formation Efficiency (%)	Average Organoid Diameter (µm) at Day 7
0 µM	< 5%	< 50
1 µM	30-40%	150-250
3 µM	50-70%	300-500
10 µM	40-60% (potential for cystic morphology)	400-600

Note: Optimal concentrations may vary depending on the specific cell source and culture conditions.

Table 2: Gene Expression Changes in Intestinal Organoids Treated with CHIR99021

Gene	Function	Fold Change (with CHIR99021 vs. without)
LGR5	Stem cell marker	↑ (5-10 fold)
AXIN2	Wnt target gene	↑ (20-50 fold)
MUC2	Goblet cell marker	↓ (2-5 fold)
CHGA	Enteroendocrine cell marker	↓ (3-7 fold)

Note: These are representative changes and can vary based on the experimental setup.

Experimental Protocols

Protocol 1: Establishment of Human Colonic Organoids using CHIR99021

Materials:

- Human colon tissue biopsy
- Gentle Cell Dissociation Reagent

- Advanced DMEM/F12 medium
- Matrigel® (or other basement membrane extract)
- N-acetylcysteine
- Nicotinamide
- B27 supplement
- EGF (Epidermal Growth Factor)
- Noggin
- R-spondin-1
- CHIR99021
- Y-27632 (ROCK inhibitor)
- 24-well tissue culture-treated plates

Procedure:

- Tissue Isolation and Crypt Isolation:
 - Wash the colon biopsy with cold PBS.
 - Mince the tissue into small pieces.
 - Incubate the tissue fragments in Gentle Cell Dissociation Reagent for 30 minutes at 4°C with gentle agitation to release the crypts.
 - Collect the crypt-containing supernatant and centrifuge at 300 x g for 5 minutes.
 - Wash the pellet with cold Advanced DMEM/F12.
- Organoid Seeding:

- Resuspend the isolated crypts in Matrigel® on ice.
- Plate 50 µL domes of the Matrigel®/crypt suspension into the center of pre-warmed 24-well plates.
- Incubate at 37°C for 15-30 minutes to allow the Matrigel® to polymerize.
- Organoid Culture:
 - Prepare the complete organoid growth medium containing Advanced DMEM/F12, N-acetylcysteine, Nicotinamide, B27 supplement, EGF, Noggin, R-spondin-1, 3 µM CHIR99021, and 10 µM Y-27632 (for the first 2-3 days).
 - Carefully add 500 µL of complete organoid growth medium to each well.
 - Incubate at 37°C and 5% CO₂.
- Organoid Maintenance:
 - Replace the medium every 2-3 days with fresh complete organoid growth medium (without Y-27632 after the initial culture period).
 - Monitor organoid growth using a brightfield microscope. Organoids should appear as cystic structures with budding crypt domains.

Protocol 2: Passaging of Established Intestinal Organoids

Materials:

- Established intestinal organoids in Matrigel®
- Cell Recovery Solution (or cold, serum-free medium)
- Conical tubes
- Centrifuge

- Micropipette
- Matrigel®
- Complete organoid growth medium with CHIR99021

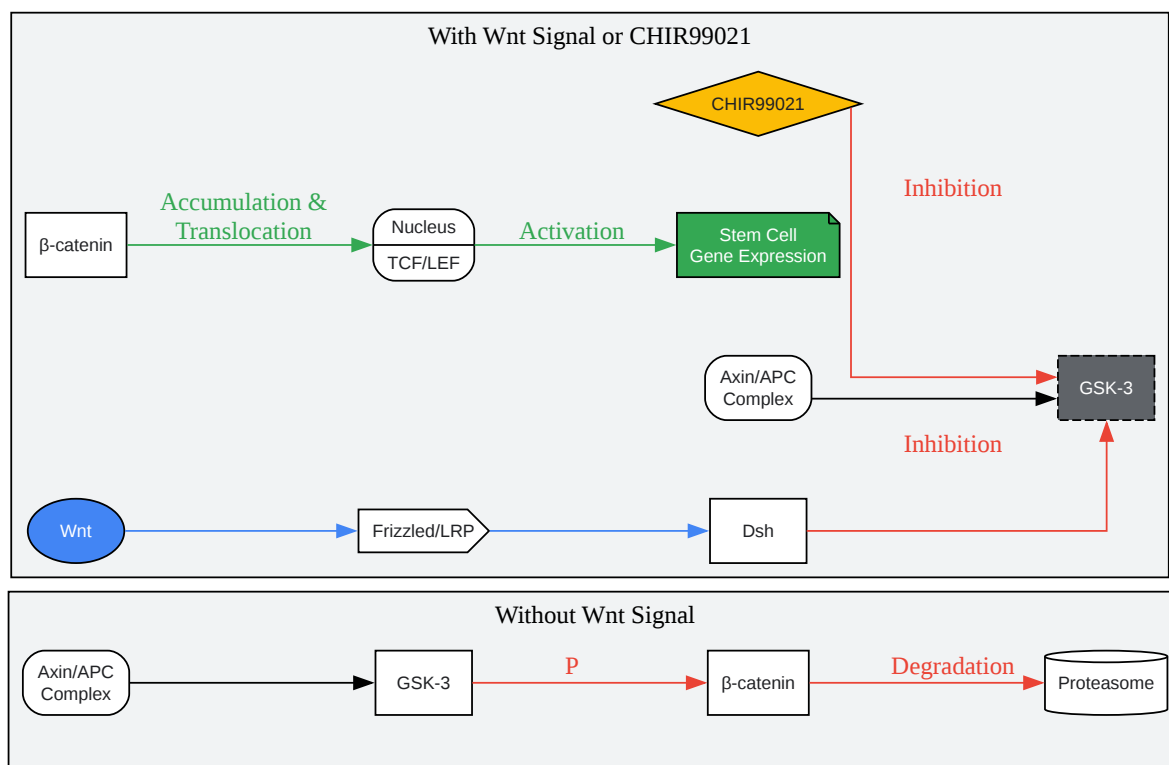
Procedure:

- Organoid Recovery:
 - Remove the medium from the well.
 - Add 1 mL of cold Cell Recovery Solution and mechanically disrupt the Matrigel® dome by pipetting up and down.
 - Transfer the organoid suspension to a conical tube.
- Organoid Dissociation:
 - Centrifuge at 300 x g for 5 minutes at 4°C.
 - Aspirate the supernatant.
 - Resuspend the organoid pellet in a small volume of appropriate dissociation reagent (e.g., TrypLE) for a few minutes at 37°C to break them into smaller fragments. The degree of dissociation can be controlled to yield single cells or small clumps.
 - Neutralize the dissociation reagent with an equal volume of Advanced DMEM/F12.
- Re-plating:
 - Centrifuge the fragments at 300 x g for 5 minutes.
 - Aspirate the supernatant and resuspend the pellet in fresh, cold Matrigel®.
 - Plate domes of the Matrigel®/organoid fragment suspension onto a pre-warmed plate.
 - Allow the Matrigel® to polymerize at 37°C.

- Add complete organoid growth medium containing 3 μ M CHIR99021 and 10 μ M Y-27632.
- Maintenance:
 - Change the medium every 2-3 days.
 - Organoids will typically be ready for passaging again in 7-10 days.

Visualizations

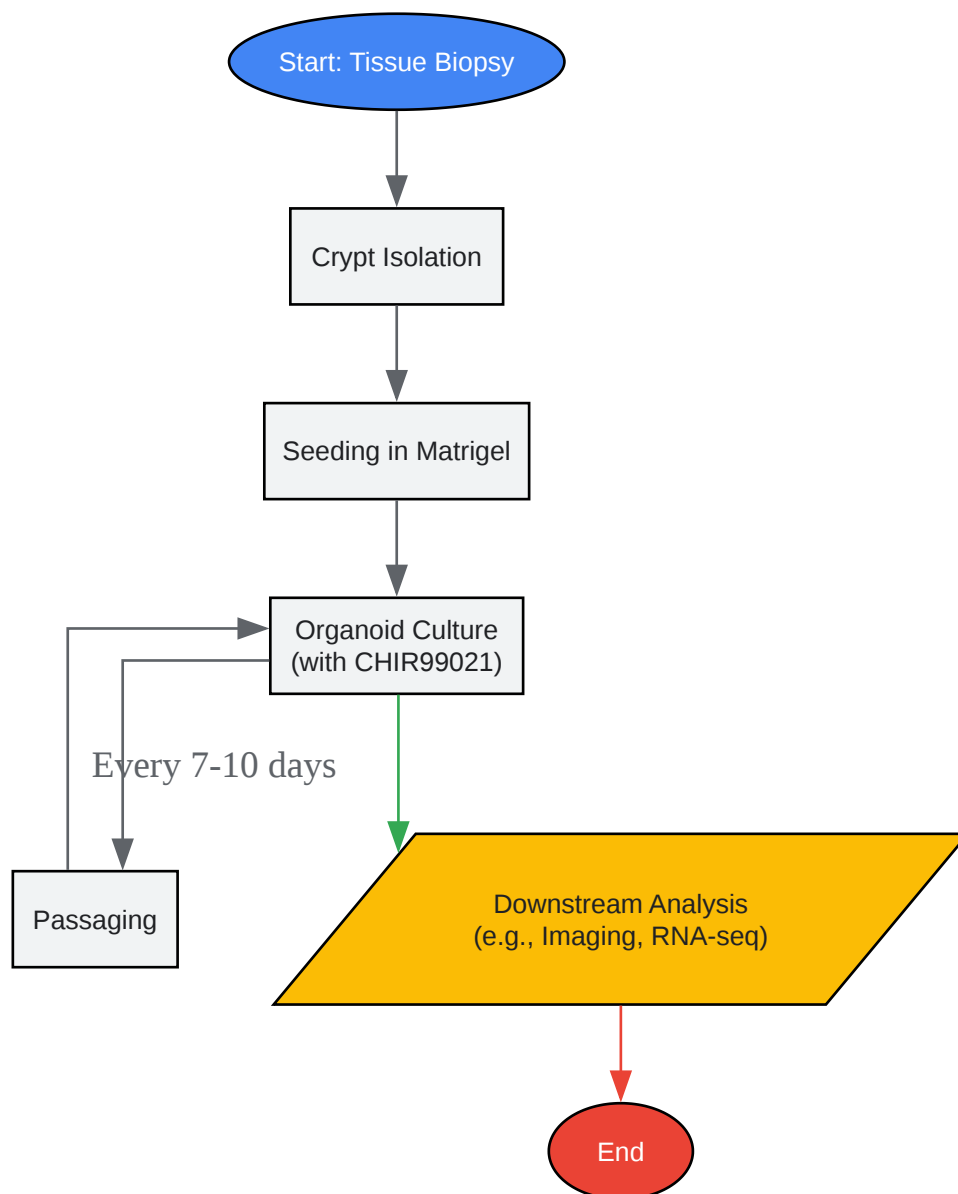
Signaling Pathway



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Caption: Wnt/ β -catenin signaling pathway and the role of CHIR99021.

Experimental Workflow



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Caption: General workflow for organoid culture using CHIR99021.

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